![molecular formula C21H21N3O4S B2577854 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941969-92-2](/img/structure/B2577854.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether, and an imidazole ring, which is a type of aromatic heterocycle . The molecule also contains a thioacetamide group and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzo[d][1,3]dioxole and imidazole) would contribute to the molecule’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring might participate in nucleophilic substitution reactions, while the thioacetamide group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups might affect its solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
Compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from benzodiazepines bearing benzimidazole or benzothiazole and indole moieties showed potent antimicrobial activity against various bacteria and fungi. Their structure was confirmed through spectral studies, and their effectiveness was assessed through in vitro antimicrobial activity tests (Basavaraj S Naraboli & J. S. Biradar, 2017). Similarly, compounds with a benzimidazole base demonstrated antibacterial activity through synthesis, characterization, and biological evaluation (Kumaraswamy Gullapelli, M. Thupurani, & G. Brahmeshwari, 2014).
Antioxidant Activity
Novel compounds including those with thiazolidin and acetamide groups have been synthesized to assess their antioxidant potential. For example, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed significant antioxidant activity in various assays (Satish Koppireddi et al., 2013). This indicates the potential of these compounds in mitigating oxidative stress, which is a factor in many chronic diseases.
Anticancer Activity
Derivatives bearing heterocyclic rings, particularly those incorporating the benzothiazole structure, have been evaluated for their antitumor activity. These compounds were screened against a range of human tumor cell lines, revealing some with considerable anticancer properties (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015). This underscores the importance of these compounds in developing new cancer therapies.
Antioxidants for Industrial Applications
Some benzimidazole derivatives have been explored as antioxidants for base stock oils, indicating their potential beyond pharmaceuticals to industrial applications. The compounds exhibited an ability to enhance the oxidation stability of base oils, which could have significant implications for improving the lifespan and performance of industrial oils (J. Basta et al., 2017).
Anthelmintic Activity
Benzimidazole derivatives have also been synthesized and tested for their efficacy against Pheretima posthumous, showing promising anthelmintic activity. This suggests their potential use in treating parasitic worm infections (P. S. Kumar & J. Sahoo, 2014).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-24-17(15-4-6-16(26-2)7-5-15)11-23-21(24)29-12-20(25)22-10-14-3-8-18-19(9-14)28-13-27-18/h3-9,11H,10,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHDFXIMJPRUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2577771.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)
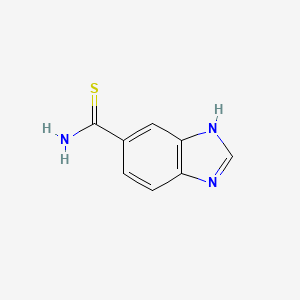

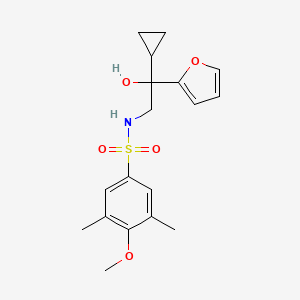
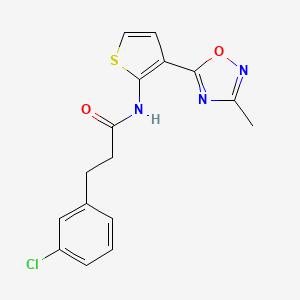
![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)

![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
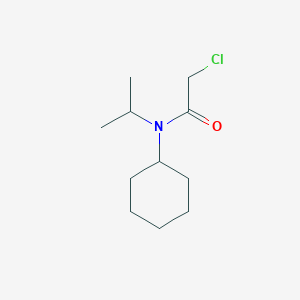

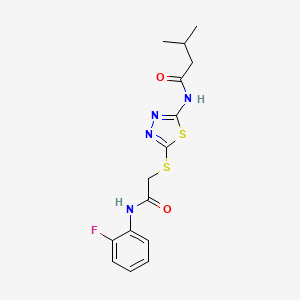
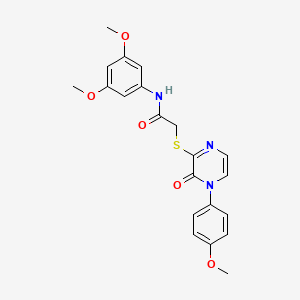
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)